molecular formula C10H12ClF2NO B1406059 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine CAS No. 1373916-40-5

1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine

Cat. No. B1406059
CAS RN: 1373916-40-5
M. Wt: 235.66 g/mol
InChI Key: QIXPUVHOGFXGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine, or 1-(2CF2OEt)-PEA, is an organic compound that has been used in a variety of scientific research applications. It is a white solid that is soluble in water, ethanol, and other organic solvents. This compound has been studied for its potential therapeutic uses, such as its anti-inflammatory and anti-cancer properties. Additionally, it has been used in laboratory experiments to explore its biochemical and physiological effects. In

Scientific Research Applications

Antidepressant Activity

  • A study investigated 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to the compound , for their potential antidepressant activity. These derivatives showed an ability to inhibit neurotransmitter uptake and were tested in rodent models for antidepressant effects. Venlafaxine, a compound from this series, is undergoing clinical evaluation (Yardley et al., 1990).

Analytical Characterizations

  • Research on 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which share a similar structural motif, focused on analytical characterizations. This study is significant for understanding the analytical aspects of related compounds (Dybek et al., 2019).

Effects on Photosynthesis

  • A study on N-phenyl-2-naphthylamine, which bears resemblance in structure, demonstrated its effects on aquatic unicellular algae, indicating a potential research application in understanding environmental impacts (Qian et al., 2009).

Biomedical Applications

  • Poly(3,4-dihyroxyphenyl)ethylamine, a related compound, was explored for its potential as a nontoxic, blood compatible, antioxidant, and drug delivery material, showcasing its biomedical application possibilities (Sahiner et al., 2018).

Inhibition of Cholesterol Biosynthesis

  • Amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines were tested for their inhibitory activity on cholesterol biosynthesis in vitro. This research highlights potential applications in the development of cholesterol-lowering drugs (Rossi et al., 1989).

properties

IUPAC Name

1-[2-chloro-4-(2,2-difluoroethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2NO/c1-6(14)8-3-2-7(4-9(8)11)15-5-10(12)13/h2-4,6,10H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXPUVHOGFXGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OCC(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine
Reactant of Route 2
Reactant of Route 2
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine
Reactant of Route 3
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine
Reactant of Route 4
Reactant of Route 4
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine
Reactant of Route 5
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine
Reactant of Route 6
1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.